N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O3S3/c16-13-6-5-12(24-13)11-7-23-15(18-11)19-14(20)8-25(21,22)10-3-1-9(17)2-4-10/h1-7H,8H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYDSEXXAUFYFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the thiazole ring, bromination of the thiophene ring, and subsequent sulfonylation and acetamide formation. Common reagents used in these reactions include bromine, thionyl chloride, and various sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the heterocyclic rings.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the biosynthesis of certain bacterial lipids, leading to antimicrobial effects. Additionally, it may interfere with cellular signaling pathways in cancer cells, resulting in antiproliferative activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of thiazole-based acetamides. Below is a systematic comparison with structurally analogous compounds, focusing on substituent variations, synthesis routes, and physicochemical properties.
Key Observations:
Thiazole Substituents: The target compound’s 5-bromothiophen-2-yl group introduces steric bulk and halogen-mediated hydrophobic interactions, distinct from the methoxyphenyl () or cyanophenyl () substituents in analogs. Bromine’s electron-withdrawing nature may also modulate the thiazole’s electronic environment . Compounds with 4-methoxyphenyl or 4-cyanophenyl groups () prioritize electronic modulation (e.g., methoxy’s electron-donating effect vs. cyano’s electron-withdrawing effect), which could influence solubility or target binding .
This modification is shared with ’s compound but absent in others . Phenoxy () and ethoxyphenyl () substituents prioritize lipophilicity, which may affect membrane permeability in biological systems .
Synthetic Routes :
- Most analogs (e.g., ) employ bromo-ketone condensations or N-acylation reactions, suggesting shared synthetic pathways. The target compound’s synthesis likely requires additional sulfonylation steps, increasing complexity .
Physicochemical Properties :
- The molecular weight of the target compound (~437.3 g/mol) exceeds that of acetylated analogs (e.g., 292.9 g/mol for compound 18) due to the sulfonyl group. This could impact pharmacokinetic properties like absorption and distribution .
- Solubility : Sulfonyl groups (, target compound) improve aqueous solubility compared to lipophilic substituents like bromobenzyl () .
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The bromothiophene and fluorobenzenesulfonyl groups in the target compound may synergize to enhance binding to targets like kinases or sulfonylurea receptors, though specific activity data are unavailable in the provided evidence.
- Synthetic Feasibility : The compound’s synthesis is likely more challenging than simpler acetylated analogs due to the sulfonylation step, necessitating optimized reaction conditions .
Biological Activity
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide is a synthetic compound notable for its complex structure and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features a thiazole ring, a bromothiophene moiety, and a fluorobenzenesulfonamide group. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Bromothiophene Intermediate : Synthesis begins with bromination of thiophene using bromine or N-bromosuccinimide.
- Thiazole Ring Formation : The bromothiophene intermediate is reacted with thioamide and a base to create the thiazole ring.
- Coupling with Fluorobenzenesulfonamide : Finally, the thiazole intermediate is coupled with 4-fluorobenzenesulfonyl chloride.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit diverse biological activities such as antimicrobial, anticancer, and antioxidant properties. The presence of halogen substituents (bromine and fluorine) enhances lipophilicity and biological availability, potentially increasing the efficacy of the compound in various therapeutic applications.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide | Bromothiophene & Thiazole | Anticancer |
| N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide | Chlorine substitution | Antimicrobial |
| N-[4-(5-bromo-4-methylthiazol-2-yl)-1,3-thiazol-2-y]-benzamide | Methyl substitution on thiazole | Antioxidant |
The biological activity of this compound involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites.
- Receptor Modulation : It may modulate receptor functions by interacting with binding sites.
Antimicrobial Activity
A study assessed the antimicrobial efficacy of various derivatives of similar compounds against Staphylococcus aureus and Escherichia coli. The findings indicated that compounds with fluorine substitutions exhibited significant reductions in microbial viability at concentrations as low as 32 µM.
Anticancer Properties
In vitro studies demonstrated that this compound significantly inhibited cancer cell proliferation in several lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Structure-Activity Relationship (SAR)
The structure–activity relationship analysis suggests that the introduction of halogen atoms significantly affects biological activity. For instance, fluorine enhances lipophilicity, leading to better cellular uptake and bioavailability.
Table 2: Minimum Inhibitory Concentrations (MIC)
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| This compound | 32 | 64 |
| Control Compound A | 16 | 32 |
| Control Compound B | 64 | 128 |
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide?
The synthesis involves multi-step reactions, typically starting with the formation of the thiazole ring. Key steps include:
- Thiophene bromination : Introducing bromine at the 5-position of thiophene under controlled temperature (0–5°C) using N-bromosuccinimide (NBS) and a radical initiator like AIBN .
- Thiazole ring formation : Condensation of 5-bromothiophene-2-carboxaldehyde with thiourea derivatives in the presence of iodine or H2O2 as oxidizing agents .
- Sulfonylation : Coupling the thiazole intermediate with 4-fluorobenzenesulfonyl chloride in anhydrous dichloromethane using triethylamine as a base .
Critical conditions : Maintain inert atmosphere (N2/Ar) during bromination, control pH (7–8) during sulfonylation, and use HPLC-grade solvents to minimize side reactions.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- NMR spectroscopy : Use H and C NMR to verify substituent positions (e.g., bromothiophene protons at δ 6.8–7.2 ppm; thiazole protons at δ 7.5–8.0 ppm) .
- X-ray crystallography : Employ SHELXL for small-molecule refinement to resolve ambiguities in sulfonamide or thiazole ring geometry. Single-crystal datasets should be collected at low temperature (100 K) to minimize thermal motion artifacts .
- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (expected m/z: 416.9 for C15H10BrFN2O3S3) and rule out impurities .
Q. What solvent systems and chromatographic techniques are recommended for purifying this compound?
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Use gradient elution with hexane/ethyl acetate (4:1 to 1:1) for column chromatography .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) at 1.0 mL/min flow rate achieve >95% purity. Monitor at 254 nm due to aromatic and sulfonyl chromophores .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., bond lengths, electronic properties)?
- Hybrid DFT/Molecular Mechanics : Optimize the structure using B3LYP/6-311+G(d,p) and compare with crystallographic data (e.g., C-S bond lengths in sulfonamide groups). Discrepancies >0.05 Å may indicate crystal packing effects .
- Electrostatic Potential Maps : Analyze charge distribution to explain unexpected reactivity (e.g., nucleophilic attack at the thiazole vs. sulfonamide group) .
Q. What strategies are effective for evaluating the compound’s biological activity while addressing variability in assay results?
- Dose-response standardization : Use a 10-point dilution series (1 nM–100 µM) in triplicate to account for non-linear effects in enzyme inhibition assays .
- Off-target profiling : Screen against related kinases or receptors (e.g., EGFR, VEGFR) to identify selectivity. IC50 shifts >10-fold suggest assay-specific interference .
- Data normalization : Include positive controls (e.g., staurosporine for kinase assays) and normalize activity to cell viability (MTT assay) to distinguish cytotoxicity from target inhibition .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Core modifications : Replace the 5-bromothiophene with chlorothiophene or benzothiophene to assess halogen/π-stacking effects on target binding .
- Sulfonamide bioisosteres : Substitute the 4-fluorobenzenesulfonyl group with phosphonates or tetrazoles to modulate solubility and metabolic stability .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide derivatives) to evaluate targeted protein degradation efficacy .
Q. What analytical approaches are recommended for troubleshooting low yields in large-scale synthesis?
- Reaction monitoring : Use in-situ FTIR to track intermediate formation (e.g., disappearance of thiourea C=S stretch at 1250 cm⁻¹) .
- Byproduct identification : LC-MS/MS with CID fragmentation can detect dimerization or sulfonamide hydrolysis products. Adjust stoichiometry (e.g., 1.2:1 sulfonyl chloride:amine) to suppress side reactions .
- Scale-up adjustments : Replace batch reactors with flow chemistry setups to improve heat transfer during exothermic steps (e.g., thiazole cyclization) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
